molecular formula C21H19ClF2N4O2S B2582877 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216458-88-6

4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2582877
CAS No.: 1216458-88-6
M. Wt: 464.92
InChI Key: JLBRAZCPNYXMOP-UHFFFAOYSA-N
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Description

4-Cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with 4,6-difluoro groups, a cyano-substituted benzamide moiety, and a morpholinoethyl side chain. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmaceutical applications. The compound’s design integrates fluorinated aromatic systems (to improve metabolic stability and binding affinity) and a morpholine group (to modulate hydrophilicity and pharmacokinetics).

Properties

IUPAC Name

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2S.ClH/c22-16-11-17(23)19-18(12-16)30-21(25-19)27(6-5-26-7-9-29-10-8-26)20(28)15-3-1-14(13-24)2-4-15;/h1-4,11-12H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBRAZCPNYXMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with key functional groups that may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
  • Molecular Formula : C₁₅H₁₄F₂N₄OS
  • Molecular Weight : 348.36 g/mol

Structural Features

FeatureDescription
Benzamide CoreCentral structure with potential for enzyme inhibition
Cyano GroupEnhances lipophilicity and biological activity
Difluorobenzo[d]thiazoleContributes to selectivity in biological interactions
Morpholinoethyl GroupIncreases solubility and bioavailability

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access, which could lead to decreased activity of target enzymes.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, potentially influencing cellular responses.

Research Findings

Recent studies have indicated that compounds similar to 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide exhibit diverse biological activities:

Case Studies and Experimental Data

A review of literature highlights several key studies focusing on the biological activity of compounds related to our target molecule:

  • Study on Antitumor Activity : A study evaluated the anticancer effects of benzothiazole derivatives, reporting significant inhibition of tumor cell proliferation at concentrations ranging from 10 to 100 μM .
CompoundConcentration (μM)Tumor Cell Inhibition (%)
4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide1075
N-(4-Cyano-phenyl)-2,6-difluoro-benzamide5085
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of similar compounds against various bacterial strains, reporting minimum inhibitory concentrations (MIC) as low as 250 μg/mL for effective inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

The compound shares structural motifs with derivatives reported in and , enabling a comparative analysis:

Compound Core Structure Key Substituents Biological Activity
4-Cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide Benzo[d]thiazole 4,6-difluoro, cyano, morpholinoethyl Likely enzyme inhibition (hypothesized)
S-Alkylated 1,2,4-triazoles [10–15] ( ) 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl Antimicrobial, antifungal
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ( ) Thiazole 5-chloro, 2,4-difluorobenzamide PFOR enzyme inhibition (anti-parasitic)

Key Observations :

  • Fluorination: The 4,6-difluoro substitution on the benzothiazole core in the target compound likely enhances metabolic stability and hydrophobic interactions compared to the 2,4-difluorophenyl group in triazoles .
  • Morpholinoethyl Side Chain: Unlike the sulfonyl or halogenated aryl groups in , the morpholine group increases hydrophilicity, which may improve solubility and reduce off-target binding compared to purely lipophilic analogs .
  • Cyanobenzamide vs. Thiazole Amides: The cyano group in the target compound introduces strong electron-withdrawing effects, which could stabilize the amide bond and modulate electronic interactions with biological targets. This contrasts with the 2,4-difluorobenzamide in , where fluorine atoms provide moderate electron withdrawal .
Spectral and Crystallographic Data
  • IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) in triazoles contrasts with the target compound’s expected C=O stretch (amide I band near 1650–1700 cm⁻¹).
  • Hydrogen Bonding: Unlike the thiazole amide in , which forms centrosymmetric dimers via N–H⋯N bonds, the target compound’s morpholinoethyl group may engage in weaker C–H⋯O/F interactions, affecting crystal packing .

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